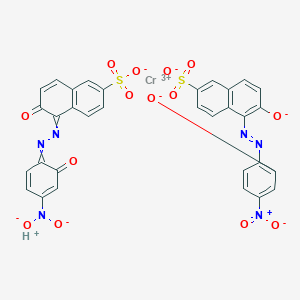
Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen is a complex chemical compound known for its vibrant color and unique chemical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen typically involves the reaction of chromate salts with azo compounds under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The raw materials are mixed in precise proportions, and the reaction conditions are optimized to maximize yield. The final product is then subjected to rigorous quality control measures to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromate(VI) compounds, while reduction may produce chromate(II) compounds. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in biological assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and used in diagnostic tests.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Chromate(3-), bis(6-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)-2-naphthalenesulfonato(3-))-, trihydrogen is unique due to its specific chemical structure and properties. Similar compounds include other chromate complexes and azo compounds, such as:
- Chromate(3-), bis(2-(2-(2-(hydroxy-kappaO)-4-hydroxy-3-(2-(2-methyl-4-sulfophenyl)diazenyl-kappaN1)phenyl)diazenyl)benzoato(3-)-kappaO)-, trisodium
- Chromium(3+) sodium 7-nitro-3-oxido-4-[(2-oxido-1-naphthyl)diazenyl]-1-naphthalenesulfonate
These compounds share some similarities in terms of their chemical reactivity and applications but differ in their specific structures and properties, making each compound unique in its own right.
Propriétés
Numéro CAS |
72928-89-3 |
|---|---|
Formule moléculaire |
C32H17CrN6O14S2-2 |
Poids moléculaire |
825.6 g/mol |
Nom IUPAC |
chromium(3+);5-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-6-oxonaphthalene-2-sulfonate;hydron;5-[(4-nitro-2-oxidophenyl)diazenyl]-6-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H11N3O7S.C16H9N3O7S.Cr/c2*20-14-6-1-9-7-11(27(24,25)26)3-4-12(9)16(14)18-17-13-5-2-10(19(22)23)8-15(13)21;/h1-8,20-21H,(H,24,25,26);1-8H,(H,24,25,26);/q;-2;+3/p-3 |
Clé InChI |
SCWUTAKGVMPHAW-UHFFFAOYSA-K |
SMILES canonique |
[H+].C1=CC(=NN=C2C3=C(C=CC2=O)C=C(C=C3)S(=O)(=O)[O-])C(=O)C=C1N([O-])[O-].C1=CC(=C(C=C1[N+](=O)[O-])[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[O-].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















